molecular formula C8H12N2O B1417656 6-Isopropyl-2-methylpyrimidin-4-OL CAS No. 34126-99-3

6-Isopropyl-2-methylpyrimidin-4-OL

Cat. No. B1417656
CAS RN: 34126-99-3
M. Wt: 152.19 g/mol
InChI Key: BPNVGKGRJUTRJJ-UHFFFAOYSA-N
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Description

6-Isopropyl-2-methylpyrimidin-4-ol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.20 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 6-Isopropyl-2-methylpyrimidin-4-ol can be achieved from Methyl isobutyrylacetate and Acetamidine hydrochloride . More details about the synthesis process can be found in the referenced source .


Molecular Structure Analysis

The molecular structure of 6-Isopropyl-2-methylpyrimidin-4-ol is represented by the formula C8H12N2O . The InChI code for the compound is 1S/C8H12N2O/c1-5(2)7-4-8(11)10-6(3)9-7/h4-5H,1-3H3,(H,9,10,11) .


Physical And Chemical Properties Analysis

6-Isopropyl-2-methylpyrimidin-4-ol is a solid at room temperature . It has a molecular weight of 152.20 and its molecular formula is C8H12N2O .

Scientific Research Applications

Proteomics Research

This compound is mentioned as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field covers various aspects such as protein-protein interactions, post-translational modifications, and protein dynamics.

Pharmaceutical Testing

Another application mentioned is in pharmaceutical testing , where it may be used as a reference standard to ensure accurate results in drug development and quality control processes.

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319, indicating it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing and eye protection .

properties

IUPAC Name

2-methyl-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5(2)7-4-8(11)10-6(3)9-7/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNVGKGRJUTRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606714
Record name 2-Methyl-6-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-2-methylpyrimidin-4-OL

CAS RN

34126-99-3
Record name 2-Methyl-6-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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